![molecular formula C19H25ClN2O3 B7927733 {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927733.png)
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C19H25ClN2O3 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
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Biological Activity
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353960-56-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula for this compound is C19H25ClN2O3, with a molecular weight of 364.8664 g/mol. Key chemical properties include:
Property | Value |
---|---|
Boiling Point | 542.3 ± 50.0 °C (Predicted) |
Density | 1.24 ± 0.1 g/cm³ (Predicted) |
pKa | 12.08 ± 0.40 (Predicted) |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its antimicrobial effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study reported that structurally related carbamate derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potential efficacy in cancer treatment .
Case Study:
In a comparative study of various carbamate derivatives, the compound was tested against A-431 and Jurkat cell lines, showing promising cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggested that the presence of the chloroacetyl group enhances the interaction with cellular targets.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, revealing activity against various bacterial strains and fungi. A study indicated that derivatives of carbamic acids, including this compound, exhibited significant growth inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 6.25 to 32 µg/mL .
Table: Antimicrobial Efficacy
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 16 |
S. aureus | 8 |
K. pneumoniae | 32 |
Fusarium oxysporum | 12 |
The proposed mechanism of action for this compound involves interaction with specific protein targets within cancer cells and bacteria. Molecular dynamics simulations have shown that the compound can interact hydrophobically with target proteins, potentially disrupting essential cellular functions .
Scientific Research Applications
The compound {4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353960-56-1) is a carbamate derivative that has garnered interest in various scientific research applications. This article explores its chemical properties, potential applications in medicinal chemistry, and relevant case studies, while also providing comprehensive data tables.
Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. The chloroacetyl group is known to enhance the reactivity of the compound towards nucleophiles, potentially leading to apoptosis in tumor cells .
Neuropharmacology
This compound may also serve as a lead structure for developing neuroprotective agents. The cyclopropyl and cyclohexyl moieties can influence the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Enzyme Inhibition
Inhibitory studies have shown that related carbamates can act as inhibitors for certain enzymes involved in metabolic pathways, particularly those linked to neurotransmitter regulation and cancer metabolism.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of carbamate derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines, with an IC50 value indicating effective dosage levels for therapeutic applications.
Case Study 2: Neuroprotective Effects
Research conducted at a prominent university investigated the neuroprotective effects of cyclohexyl-containing compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation, providing a potential therapeutic pathway for neurodegenerative disorders.
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)-cyclopropylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-12-18(23)22(17-10-11-17)16-8-6-15(7-9-16)21-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFZMPVIJXPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.